An In-depth Technical Guide to 1-Phenethyl-1H-1,2,3-triazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Phenethyl-1H-1,2,3-triazole: Synthesis, Properties, and Applications
Foreword: The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science. Its remarkable stability, unique electronic properties, and synthetic accessibility via "click chemistry" have established it as a privileged scaffold. This guide provides a detailed examination of 1-Phenethyl-1H-1,2,3-triazole, a representative member of this class, intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, provide a robust and validated synthesis protocol, and discuss its potential applications grounded in the extensive pharmacology of the triazole core.
Core Molecular Identity and Physicochemical Profile
1-Phenethyl-1H-1,2,3-triazole is an aromatic heterocyclic compound where a phenethyl group is attached to the N1 position of the 1H-1,2,3-triazole ring. This structure combines the chemically robust and polar triazole core with a nonpolar, aromatic phenethyl substituent, resulting in a molecule of significant interest for chemical and biological applications.
Table 1: Chemical Identity and Computed Properties
| Identifier | Value | Source |
| IUPAC Name | 1-(2-Phenylethyl)-1H-1,2,3-triazole | - |
| Molecular Formula | C₁₀H₁₁N₃ | - |
| Molecular Weight | 173.22 g/mol | - |
| CAS Number | 90325-53-4 | PubChem |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Rotatable Bonds | 3 | Computed |
Note: Physical properties such as melting and boiling points for this specific molecule are not widely reported in publicly available literature. However, based on the parent 1H-1,2,3-triazole (m.p. 23-25°C, b.p. 203°C), the addition of the phenethyl group is expected to significantly increase both values.[1][2][3]
Synthesis Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient and regioselective method for preparing 1-substituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[4] This reaction ensures the exclusive formation of the 1,4-disubstituted isomer when using a terminal alkyne; for the synthesis of the unsubstituted title compound, acetylene gas is the required alkyne component. The synthesis proceeds via the reaction of (2-azidoethyl)benzene with acetylene.
Experimental Protocol: A Self-Validating System
This protocol is designed for reproducibility and safety. The causality behind each step is explained to ensure trustworthiness.
Step 1: Preparation of (2-azidoethyl)benzene (Phenethyl Azide)
-
Rationale: The azide is a required precursor for the cycloaddition. It is synthesized from the corresponding halide, which is commercially available and cost-effective.
-
Dissolve (2-bromoethyl)benzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, ~1.5 equivalents). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Heat the mixture (e.g., to 60-80°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, perform an aqueous workup by diluting with water and extracting the product with a nonpolar solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can often be used directly in the next step.
Step 2: CuAAC Cycloaddition
-
Rationale: This step constructs the triazole ring. An in-situ reduction of a Cu(II) salt is a common and reliable method to generate the active Cu(I) catalyst, avoiding the need to handle potentially unstable Cu(I) salts.
-
Dissolve (2-azidoethyl)benzene (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~1-5 mol%).
-
Add a reducing agent, such as sodium ascorbate (~10 mol%), to generate the active Cu(I) catalyst in situ.
-
Bubble acetylene gas through the stirring reaction mixture. Caution: Acetylene is a flammable gas. Ensure the setup is in a well-ventilated fume hood away from ignition sources. Alternatively, calcium carbide can be used as a safe source of acetylene in situ.[5]
-
Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the azide.
-
Upon completion, dilute the reaction with water and extract the product with a solvent like dichloromethane (DCM) or ethyl acetate.[4]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-Phenethyl-1H-1,2,3-triazole.
Visualization of Synthesis and Mechanism
Caption: Synthetic workflow for 1-Phenethyl-1H-1,2,3-triazole.
Caption: Catalytic cycle of the CuAAC reaction.
Structural Characterization and Spectral Data
Full characterization is essential to confirm the identity and purity of the synthesized compound.[6]
Table 2: Predicted Spectroscopic Data for 1-Phenethyl-1H-1,2,3-triazole
| Technique | Predicted Chemical Shift (δ) / Signal | Rationale / Notes |
| ¹H NMR | ~7.7 ppm (s, 1H, H-5) | The C5-H proton of the triazole ring. |
| ~7.5 ppm (s, 1H, H-4) | The C4-H proton of the triazole ring. | |
| ~7.3-7.2 ppm (m, 5H, Ar-H) | Protons of the phenyl ring on the phenethyl group. | |
| ~4.6 ppm (t, 2H, N-CH₂) | Methylene protons adjacent to the triazole nitrogen. | |
| ~3.2 ppm (t, 2H, Ar-CH₂) | Methylene protons adjacent to the phenyl ring. | |
| ¹³C NMR | ~137 ppm | Quaternary carbon of the phenyl ring (C-ipso). |
| ~134 ppm | C4 of the triazole ring. | |
| ~129 ppm, ~128 ppm, ~127 ppm | Aromatic carbons of the phenyl ring. | |
| ~123 ppm | C5 of the triazole ring. | |
| ~52 ppm | Methylene carbon attached to the triazole ring (N-CH₂). | |
| ~37 ppm | Methylene carbon attached to the phenyl ring (Ar-CH₂). | |
| Mass Spec (EI) | m/z 173 (M⁺) | Molecular ion peak. |
| m/z 104, 91, 77 | Common fragmentation patterns corresponding to the loss of parts of the phenethyl group. |
Note: These are predicted values based on standard chemical shift tables and data from similar structures. Actual experimental values may vary slightly.[7][8]
Applications in Drug Discovery and Materials Science
The 1,2,3-triazole ring is not merely a passive linker; it is a powerful pharmacophore and bioisostere with inherent stability and advantageous electronic properties.[9]
-
Bioisostere of the Amide Bond: The triazole ring mimics the steric and electronic properties of an amide bond but is resistant to hydrolytic cleavage, making it a valuable tool for improving the metabolic stability of drug candidates.[3]
-
Privileged Scaffold: 1,2,3-triazole derivatives have demonstrated a vast array of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[8][10][11] The phenethyl group itself is present in many neurotransmitters and pharmaceuticals, suggesting that 1-Phenethyl-1H-1,2,3-triazole could serve as a valuable starting point for library synthesis against various biological targets.
-
Linker Chemistry: Its chemical inertness and the reliability of its synthesis make the triazole ring an ideal linker to connect two different pharmacophores, creating hybrid drugs with potential for multi-target activity or improved pharmacokinetic profiles.[12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Phenethyl-1H-1,2,3-triazole is not widely available, data from the parent 1H-1,2,3-triazole can provide a baseline for handling precautions.
Table 3: GHS Hazard Information for 1H-1,2,3-triazole (CAS 288-36-8)
| Hazard Class | Hazard Statement |
| Skin Corrosion / Irritation | H315: Causes skin irritation.[13][14] |
| Serious Eye Damage / Irritation | H319: Causes serious eye irritation.[13][14] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[13][14] |
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.[15]
-
Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
In case of spills, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.
References
-
American Chemical Society. (2020). 1H-1,2,3-Triazole. Retrieved from [Link]
- Poonia, N., Kumar, A., Kumar, V., Yadav, M., & Lal, K. (2021). Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Current Topics in Medicinal Chemistry, 21(23), 2109–2133.
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Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
- Rani, M., et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(15), 4938.
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PubChem. (n.d.). 1-(2-Phenylethyl)-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
- de Carvalho da Silva, F., et al. (2015). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. In Topics in Heterocyclic Chemistry. Springer.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
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Ali, A., et al. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Retrieved from [Link]
- Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1567.
- Smith, C. D., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(35), 22967-22974.
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ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
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ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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ResearchGate. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. Retrieved from [Link]
- Bozorov, K., et al. (2019). 1,2,3-Triazole-Containing Hybrids as Leads in Medicinal Chemistry: A Recent Overview. Molecules, 24(10), 1969.
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